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molecular formula C13H24O4 B146212 Tridecanedioic acid CAS No. 505-52-2

Tridecanedioic acid

Cat. No. B146212
M. Wt: 244.33 g/mol
InChI Key: DXNCZXXFRKPEPY-UHFFFAOYSA-N
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Patent
US05686638

Procedure details

338.58 g (1 mol) of erucic acid (purity 95%) were ozonized in analogy to Example 1 and then hydrogenation was carried out. The hydrogenation solution obtained in this way contained nonanal and tridecanealdehyde acid and was divided by distillation. For oxidation, the corresponding aldehyde fraction was employed and was oxidized at 14 bar in analogy to Example 1. 185 g of tridecanedioic acid per cycle were obtained with a purity of 95%.
Quantity
338.58 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([OH:24])(=[O:23])[CH2:2][CH2:3][CH2:4]CCCCCCCC/C=C\CCCCCCCC.[CH:25](=[O:34])[CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH3:33].C(=[O:48])CCCCCCCCCCCC>>[C:1]([OH:24])(=[O:23])[CH2:2][CH2:3][CH2:4][CH2:33][CH2:32][CH2:31][CH2:30][CH2:29][CH2:28][CH2:27][CH2:26][C:25]([OH:48])=[O:34]

Inputs

Step One
Name
Quantity
338.58 g
Type
reactant
Smiles
C(CCCCCCCCCCC\C=C/CCCCCCCC)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCC)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The hydrogenation solution obtained in this way
DISTILLATION
Type
DISTILLATION
Details
was divided by distillation

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCCC(=O)O)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 185 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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